5-Methyl-6-nitroindan-1-one

Description

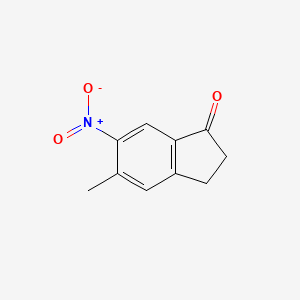

5-Methyl-6-nitroindan-1-one is a nitro-substituted indanone derivative featuring a methyl group at position 5 and a nitro group at position 6 of the indanone core (C₉H₈O). The introduction of a nitro (-NO₂) group, a strong electron-withdrawing substituent, and a methyl (-CH₃) group, an electron-donating substituent, creates unique electronic and steric effects. These modifications influence reactivity, stability, and interactions in biological or catalytic systems.

Properties

IUPAC Name |

5-methyl-6-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-4-7-2-3-10(12)8(7)5-9(6)11(13)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMIURCBQACPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582455 | |

| Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66773-15-7 | |

| Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-Methyl-6-nitroindan-1-one typically involves the nitration of 5-methylindan-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

5-Methyl-6-nitroindan-1-one undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include 5-methyl-6-aminoindan-1-one and 5-carboxy-6-nitroindan-1-one.

Scientific Research Applications

5-Methyl-6-nitroindan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-6-nitroindan-1-one and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 5-methyl-6-nitroindan-1-one and related indanone derivatives:

Key Observations :

- Nitro vs.

- Methoxy vs. Nitro: The methoxy group in 5-methoxy-1-indanone donates electrons via resonance, contrasting with the nitro group’s electron withdrawal. This difference may influence reactivity in substitution or cyclization reactions.

Physicochemical Properties

Limited data on 5-methyl-6-nitroindan-1-one necessitate inferences from analogs:

- Lipophilicity: The nitro group reduces lipophilicity compared to 5,6-dimethylindan-1-one (logP estimated to be lower due to polar NO₂).

- Solubility: Nitro derivatives generally exhibit lower aqueous solubility than methoxy- or methyl-substituted analogs, as seen in comparisons between nitroaromatics and alkylindanones .

Biological Activity

5-Methyl-6-nitroindan-1-one (CAS No. 66773-15-7) is an organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Methyl-6-nitroindan-1-one is characterized by a nitro group attached to the indanone structure, which is known for its potential pharmacological properties. The presence of the methyl and nitro substituents can significantly influence its biological interactions.

Target Interactions

The compound's structure suggests it may interact with various biological targets, including enzymes and receptors. Similar compounds have shown interactions with oxidative stress-related enzymes, potentially affecting cellular redox balance and influencing signaling pathways related to inflammation and cancer progression .

Biochemical Pathways

5-Methyl-6-nitroindan-1-one may modulate several biochemical pathways, including those involved in:

- Antioxidant Defense : It has been shown to enhance the activity of antioxidant enzymes, reducing oxidative stress markers such as malondialdehyde (MDA).

- Cell Signaling : The compound can influence gene expression and metabolic processes by modulating key signaling pathways.

Biological Activities

Research indicates that 5-Methyl-6-nitroindan-1-one exhibits a range of biological activities:

- Antibacterial Activity : Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial therapy .

- Anti-inflammatory Effects : The compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and modulation of immune responses .

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

- Antioxidant Activity : Its ability to scavenge free radicals contributes to its protective effects against oxidative damage .

Study 1: Antioxidant Activity Assessment

In a controlled laboratory study, 5-Methyl-6-nitroindan-1-one was tested for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated a significant reduction in DPPH radical concentration, demonstrating strong antioxidant properties.

| Concentration (µM) | DPPH Reduction (%) |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

Study 2: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study 3: Anti-inflammatory Mechanism

In vivo studies on rat models showed that administration of 5-Methyl-6-nitroindan-1-one significantly reduced edema induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.